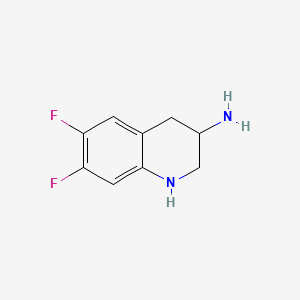
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride . Another approach includes the reaction of anthranilic acid derivatives with various reagents to form the desired quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation to enhance reaction rates and yields. For example, a reaction involving 2-chloro-1-methylpyridinium iodide and tri-n-butylamine in dichloromethane at elevated temperatures can be employed .
化学反应分析
Types of Reactions
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution of fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities .
科学研究应用
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
作用机制
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes. The fluorine atoms enhance the compound’s ability to bind to these targets, thereby inhibiting their activity. This can lead to various therapeutic effects, including antibacterial and antineoplastic activities .
相似化合物的比较
Similar Compounds
- 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one
- 2,3,4-Trichloro-6,7-difluoroquinolone
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Uniqueness
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of two fluorine atoms at positions 6 and 7 enhances its reactivity and potential therapeutic applications compared to other similar compounds .
属性
分子式 |
C9H10F2N2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C9H10F2N2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h2-3,6,13H,1,4,12H2 |
InChI 键 |
PKXZPWUCQJMLHN-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNC2=CC(=C(C=C21)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)

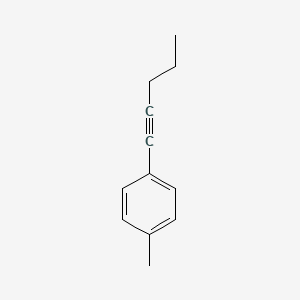
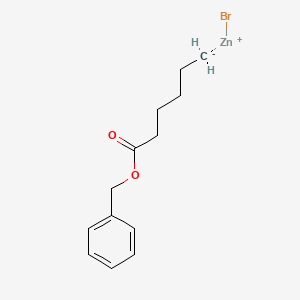
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
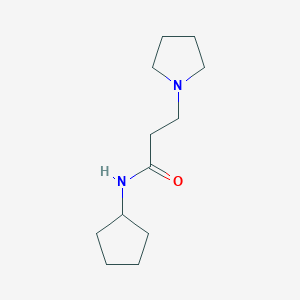

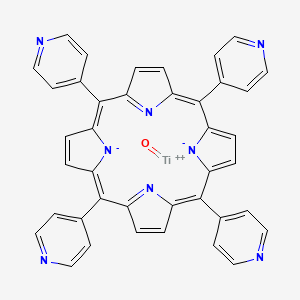
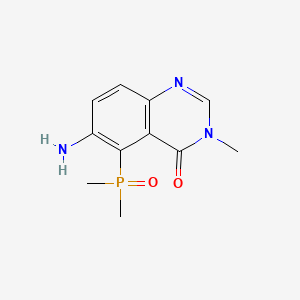
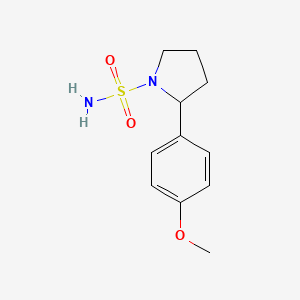
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
